Cellobiono-1,5-lactone

Description

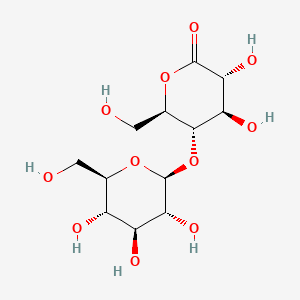

Structure

3D Structure

Propriétés

Numéro CAS |

52762-22-8 |

|---|---|

Formule moléculaire |

C12H20O11 |

Poids moléculaire |

340.28 g/mol |

Nom IUPAC |

(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

InChI |

InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 |

Clé InChI |

FSICMNGKCHFHGP-ZNLUKOTNSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

Synonymes |

cellobionolactone |

Origine du produit |

United States |

Biogenesis and Chemo Enzymatic Synthesis of Cellobiono 1,5 Lactone

Enzymatic Oxidation of Cellobiose (B7769950) by Cellobiose Dehydrogenase (CDH)

Cellobiose dehydrogenase (CDH; EC 1.1.99.18) is an extracellular flavocytochrome produced by many wood-degrading fungi. nih.govnih.gov This enzyme catalyzes the oxidation of cellobiose at the anomeric C1 position to produce cellobiono-1,5-lactone. researchgate.netnih.gov This lactone is unstable in aqueous solutions and undergoes spontaneous hydrolysis to form cellobionic acid. biotech-asia.org The oxidation of cellobiose by CDH is a key step in the oxidative degradation of cellulose (B213188). nih.gov

Characterization of CDH from Fungal and Bacterial Origins

Cellobiose dehydrogenases are primarily found in fungi, particularly in the phyla Basidiomycota and Ascomycota. jmb.or.kr However, CDH has also been identified and characterized in bacteria. jmb.or.kr

Fungal CDH: Fungal CDHs are typically monomeric proteins and are classified into different classes based on their phylogenetic relationships. researchgate.netwikipedia.org Class I CDHs are found exclusively in Basidiomycota, while Class II and III CDHs are found in Ascomycota. researchgate.netwikipedia.org These enzymes are often glycoproteins, with a molecular mass ranging from 80 to 100 kDa. nih.govboku.ac.atnih.gov For instance, the CDH from the white-rot fungus Cerrena unicolor is a monomeric protein with a molecular mass of 97 kDa and is glycosylated. nih.gov Similarly, the CDH from the plant pathogen Sclerotium rolfsii is a monomeric enzyme with a molecular size of 101 kDa, of which 15% is glycosylation. nih.gov Fungal CDHs generally have acidic pH optima for their activity. nih.gov

Bacterial CDH: The discovery of CDH in bacteria is a more recent development. A novel CDH was identified and characterized from the actinobacterium Cellulomonas palmilytica EW123. jmb.or.kr This bacterial CDH (CpCDH) exhibits a domain architecture similar to Class I CDHs found in Basidiomycota. jmb.or.kr However, it shows significant evolutionary distance from its fungal counterparts. jmb.or.kr A key distinguishing feature of CpCDH is its excellent enzymatic activity at lower temperatures (below 30°C), unlike many fungal CDHs. jmb.or.kr

Structural Domains: A common feature of both fungal and bacterial CDHs is their two-domain structure. researchgate.netbiotech-asia.org They possess a larger catalytic dehydrogenase domain (DH) containing a flavin adenine (B156593) dinucleotide (FAD) cofactor, connected by a flexible linker to a smaller cytochrome domain (CYT) containing a heme b cofactor. researchgate.netboku.ac.at The DH domain is responsible for the oxidation of cellobiose, while the CYT domain is involved in electron transfer to external acceptors. boku.ac.atacs.org Some CDHs, particularly from the ascomycete class IIA, also have a C-terminal carbohydrate-binding module (CBM) that enhances their affinity for polysaccharide substrates. asm.orgacs.org

Table 1: Comparison of Properties of Fungal and Bacterial Cellobiose Dehydrogenases

| Property | Fungal CDH | Bacterial CDH (CpCDH) |

|---|---|---|

| Origin | Primarily Basidiomycota and Ascomycota fungi. jmb.or.kr | Cellulomonas palmilytica (Actinobacterium). jmb.or.kr |

| Molecular Mass | Typically 80-100 kDa. nih.govboku.ac.at | Similar domain architecture to fungal Class I CDH. jmb.or.kr |

| Optimal Temperature | Varies, often moderate to high temperatures. | Excellent activity at low temperatures (<30°C). jmb.or.kr |

| pH Optima | Generally acidic. nih.gov | Similar to fungal CDHs. jmb.or.kr |

| Domain Structure | Dehydrogenase (FAD) and Cytochrome (heme b) domains, some have CBMs. researchgate.netasm.org | Dehydrogenase (FAD) and Cytochrome (heme b) domains. jmb.or.kr |

| Glycosylation | Commonly glycosylated. nih.govnih.gov | Information not specified. |

Substrate Specificity and Kinetic Parameters of CDH in this compound Formation

Cellobiose dehydrogenase exhibits a preference for β-1,4-linked disaccharides, with cellobiose being the primary substrate for most characterized CDHs. nih.govasm.org The enzyme also shows activity towards other sugars like lactose (B1674315), cellotriose, and other cello-oligosaccharides. biotech-asia.orgcolab.ws Monosaccharides such as glucose are generally poor substrates. jmb.or.krasm.org

For the bacterial CDH from Cellulomonas palmilytica (CpCDH), the catalytic efficiency for cellobiose was found to be 2.05 x 105 M–1s–1. jmb.or.kr This was significantly higher than its efficiency for lactose (9.06 x 104 M–1s–1) and glucose, indicating a strong preference for cellobiose. jmb.or.kr The Km values for cellobiose and lactose were 2.24 µM and 6.93 µM, respectively. jmb.or.kr

Fungal CDHs also show a high affinity for cellobiose. For example, the CDH from Cerrena unicolor showed the highest catalytic efficiency with cellobiose, having a kcat/Km value of 66 mM−1s−1 with the electron acceptor DCIP. nih.gov In another study, ascomycetous CDHs displayed Km values for cellobiose and lactose in the micromolar range, while those for maltose (B56501) and glucose were in the millimolar range. asm.org For some of these fungal CDHs, lactose was found to be an equally or even a preferred substrate over cellobiose based on catalytic efficiency. asm.org

Table 2: Kinetic Parameters of Various Cellobiose Dehydrogenases

| Enzyme Source | Substrate | Km | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| Cellulomonas palmilytica | Cellobiose | 2.24 µM | 2.05 x 105 | jmb.or.kr |

| Lactose | 6.93 µM | 9.06 x 104 | jmb.or.kr | |

| Cerrena unicolor | Cellobiose | Not specified | 6.6 x 104 (with DCIP) | nih.gov |

| Lactose | Not specified | 4.0 x 103 (with DCIP) | nih.gov | |

| Ascomycetous CDHs (various) | Cellobiose | Micromolar range | Varies | asm.org |

| Lactose | Micromolar range | Varies | asm.org | |

| Schizophyllum commune | Lactose | 125 mM | Not specified | biotech-asia.org |

Mechanistic Investigations of CDH Catalysis

The catalytic mechanism of CDH involves a series of steps, including the initial reduction of the FAD cofactor, followed by electron transfer to an acceptor.

The catalytic cycle of CDH begins with the reductive half-reaction. nih.govacs.org In this step, the DH domain catalyzes the oxidation of cellobiose at its anomeric C1 position to form this compound. researchgate.netnih.govresearchgate.net This oxidation is coupled with the two-electron reduction of the FAD cofactor to FADH2. researchgate.netresearchgate.net The FAD cofactor is non-covalently but strongly bound within the DH domain. researchgate.net The reduced FADH2 is then re-oxidized in the oxidative half-reaction by transferring electrons to an acceptor. researchgate.netcazypedia.org

Following the reduction of FAD to FADH2, the electrons can be transferred via two main pathways. mdpi.com They can be directly transferred to small molecule electron acceptors, or they can be transferred intramolecularly to the heme b cofactor in the CYT domain. boku.ac.atmdpi.com This inter-domain electron transfer (IET) is a crucial step for the reduction of macromolecular electron acceptors like cytochrome c or lytic polysaccharide monooxygenases (LPMOs). boku.ac.atnih.gov

The IET is thought to occur in two separate one-electron transfer steps. boku.ac.atnih.govacs.org The mobility of the CYT domain, connected to the DH domain by a flexible linker, is essential for this process. nih.govrsc.org It is proposed that CDH exists in "closed" and "open" conformations. wikipedia.orgacs.org In the closed state, the CYT and DH domains are in close proximity, facilitating IET from FAD to the heme b. acs.org In the open state, the CYT domain can interact with and donate electrons to external acceptors like LPMOs. wikipedia.orgacs.org The rate of IET can be influenced by factors such as pH and the presence of divalent cations. nih.gov For instance, at neutral or alkaline pH, electrostatic repulsion can hinder the adoption of the closed conformation, thereby reducing the IET rate. nih.gov

The active site of the CDH dehydrogenase domain contains highly conserved amino acid residues that are critical for substrate binding and catalysis. jmb.or.kr The active site can be conceptually divided into a substrate-binding site (B-site) and a catalytic site (C-site). wikipedia.org The B-site accommodates the non-reducing end of the cellobiose molecule. wikipedia.org

A conserved histidine residue, positioned near the N5 atom of the flavin ring, plays a key role in the catalytic mechanism. acs.orgnih.gov Structural and mechanistic studies suggest that this histidine acts as a general base, abstracting a proton from the hydroxyl group at the C1 position of cellobiose. acs.orgnih.gov This is accompanied by the transfer of a hydride ion from the C1 of cellobiose to the N5 of the FAD cofactor, resulting in the formation of this compound and reduced FADH2. acs.orgnih.gov Another conserved residue, an asparagine, also interacts with the substrate at the active site. nih.gov In the bacterial CpCDH, specific arginine and glutamic acid residues (Arg697 and Glu699) are suggested to be important for its substrate specificity, as it lacks a glutamic acid residue found in a key region of fungal Class-I CDHs. jmb.or.kr

Electron Transfer Pathways within CDH (Interdomain and External Acceptors)

Synthetic and Chemo-Enzymatic Approaches to this compound and its Derivatives

Advanced synthetic and chemo-enzymatic strategies for this compound are primarily focused on the production of its derivatives and analogs. These methods aim to overcome the challenges inherent in carbohydrate chemistry, where the presence of multiple hydroxyl groups with similar reactivity complicates selective modifications. nih.gov Key approaches include the regioselective synthesis of specifically modified precursors that can then be converted to lactone derivatives, and the development of integrated bi-enzymatic systems that improve catalytic efficiency and enable complex molecular transformations in a single pot.

Regioselective Synthesis of this compound Precursors and Analogs

The regioselective modification of cellobiose, the natural precursor to this compound, is a critical step in synthesizing specific analogs and derivatives. The challenge lies in targeting a single hydroxyl group for reaction without protecting the others. nih.gov

Several strategies have been developed to achieve this:

Enzymatic Acylation: The use of enzymes like subtilisin in organic solvents such as dimethylformamide (DMF) can achieve regioselective acylation of cellobiose, preferentially targeting the terminal C6-hydroxyl group. rsc.org

Chemical Silyl Exchange: A methodology known as Regioselective Silyl Exchange Technology (ReSET) allows for the direct and controlled exchange of trimethylsilyl (B98337) (TMS) ethers with acetate (B1210297) groups on a fully silylated cellobiose molecule. nih.gov By carefully controlling reaction conditions like acid concentration, it is possible to generate specific, orthogonally protected building blocks that would otherwise require lengthy synthetic routes. nih.gov

Chemo-enzymatic Synthesis of Analogs: A powerful approach combines chemical and enzymatic steps. For instance, the synthesis of azido-derivatives of this compound has been reported. boku.ac.at This method involves the regioselective chemical protection of cellobiose, followed by chemical azidation and deprotection. boku.ac.at The resulting azido-deoxycellobiose precursor is then oxidized using CDH to yield the final azido-lactone derivative. boku.ac.at Another important analog, 5-amino-5-deoxy-cellobiono-1,5-lactam, which acts as a potent inhibitor for studying CDH enzyme mechanisms, is also a target of specific synthesis. pdbj.orgresearchgate.net General methods for lactam synthesis include the cyclization of amino acids or intramolecular nucleophilic substitution. wikipedia.org

These regioselective methods provide access to a wide range of precursors and analogs, enabling the development of novel biomaterials and research tools based on the this compound scaffold.

Bi-enzymatic Systems for Enhanced Derivatization

Bi-enzymatic systems, or enzyme cascades, are increasingly utilized to enhance the synthesis and derivatization of compounds like this compound. These systems couple the activity of CDH with other enzymes to perform sequential reactions in a single vessel, which can improve efficiency, reduce waste, and drive reactions toward the desired product. mdpi.comdechema.de

A prominent natural example is the synergistic action between CDH and lytic polysaccharide monooxygenases (LPMOs) in cellulose degradation. boku.ac.at In this system, CDH oxidizes cellobiose to this compound. The electrons generated in this first reaction are transferred to and reductively activate LPMO, which then carries out the oxidative cleavage of recalcitrant crystalline cellulose, making it more accessible to other cellulases. boku.ac.at This powerful bi-enzymatic partnership is crucial for efficient biomass conversion in nature. boku.ac.at

In biotechnological applications, CDH is often paired with other oxidoreductases in biocatalytic cascades:

Biofuel Cells and Biosensors: Class I CDHs are often coupled with phenol (B47542) oxidases, while Class II CDHs can be paired with enzymes like bilirubin (B190676) oxidase. acs.org In these systems, CDH acts on a substrate like lactose or cellobiose to produce the corresponding lactone (e.g., lactobiono-1,5-lactone or this compound), while the electron transfer is harnessed for a secondary enzymatic reaction, generating an electrical current. acs.orgresearchgate.net

Product Purification: In the production of galactooligosaccharides (GOS), CDH is used to selectively convert residual lactose into lactobionic acid (the hydrolyzed form of the lactone), facilitating its removal from the final GOS mixture. researchgate.net

The selection of a specific CDH is critical for designing these systems, as different classes of the enzyme exhibit varied properties.

Table 1: Properties of Different Cellobiose Dehydrogenase (CDH) Classes

| Property | Class I CDH | Class II CDH | Class III & IV CDH |

|---|---|---|---|

| Fungal Source | Exclusively Basidiomycota wikipedia.org | Exclusively Ascomycota wikipedia.org | Found in Ascomycota wikipedia.orgacs.org |

| Structural Domains | Dehydrogenase (DH) and Cytochrome (CYT) domains nih.govacs.org | DH and CYT domains; some (Class IIA) have a C-terminal Carbohydrate-Binding Module (CBM) wikipedia.orgresearchgate.net | Lack the CYT domain or have low FAD occupancy; not fully characterized nih.govacs.org |

| Substrate Specificity | High specificity for cellobiose and lactose wikipedia.orgresearchgate.net | Broader specificity; can convert cellobiose, lactose, maltose, glucose, and xylooligosaccharides acs.orgresearchgate.net | Substrate preferences are still largely uncharacterized nih.gov |

| pH Optimum (Electron Transfer) | Acidic range (below pH 5.5) nih.govresearchgate.net | Wider range, including acidic, neutral, or slightly alkaline conditions nih.govresearchgate.net | Not determined nih.gov |

Table 2: Examples of Bi-enzymatic Systems Involving Cellobiose Dehydrogenase (CDH)

| System Components | Overall Function | Role of CDH | Reference |

|---|---|---|---|

| CDH + Lytic Polysaccharide Monooxygenase (LPMO) | Lignocellulose Degradation | Oxidizes cellobiose to this compound and provides electrons to activate LPMO for cellulose cleavage. | boku.ac.at |

| CDH + Phenol Oxidase / Bilirubin Oxidase | Biofuel Cell / Biosensor | Oxidizes a sugar substrate (e.g., cellobiose, lactose) to its lactone, initiating an electron transfer chain for current generation. | acs.orgresearchgate.net |

| CDH + β-galactosidase | Galactooligosaccharide (GOS) Purification | Selectively oxidizes residual lactose into lactobionic acid (via the lactone) to simplify the purification of GOS products. | researchgate.net |

Metabolic Fates and Biochemical Transformations of Cellobiono 1,5 Lactone

Spontaneous Hydrolysis of Cellobiono-1,5-lactone to Cellobionic Acid in Aqueous Systems

In aqueous environments, this compound is chemically unstable and undergoes spontaneous hydrolysis, a non-enzymatic reaction that opens its lactone ring to form cellobionic acid. This conversion is a key step in the metabolic pathway, as cellobionic acid is the substrate for further enzymatic breakdown.

The rate and extent of this hydrolysis are significantly influenced by environmental conditions such as pH and temperature. The lactone form is more stable in acidic conditions, specifically at a pH range of 4.0 to 5.5. However, as the pH rises above 6.0, the rate of spontaneous hydrolysis increases. Temperature also plays a role; for instance, lower temperatures (e.g., 4°C) and avoiding prolonged incubation at temperatures above 30°C are recommended to maintain the stability of the lactone ring during in vitro experiments. The instability of sugar lactones like this compound in aqueous solutions is a recognized characteristic, with the equilibrium favoring the formation of the corresponding aldonic acid.

Enzymatic Metabolism of this compound and Cellobionic Acid

While spontaneous hydrolysis occurs, the metabolic processing of this compound and its resulting acid form is significantly accelerated and directed by specific enzymes. These enzymatic transformations are central to how cellulolytic microbes integrate oxidized sugars into their central metabolism.

Role of Aldonolactonases in Lactone Hydrolysis

To overcome the potential rate limitations of spontaneous hydrolysis and to mitigate the inhibitory effects of sugar lactones on other enzymes, many cellulolytic fungi produce aldonolactonases. These enzymes catalyze the hydrolysis of the lactone ring.

An example is the extracellular aldonolactonase from the thermophilic fungus Myceliophthora thermophila. This enzyme demonstrates high efficiency in hydrolyzing this compound. Research has shown that this aldonolactonase catalyzes the hydrolysis of both glucono-δ-lactone and cellobiono-δ-lactone with a high apparent second-order rate constant (kcat/Km) of approximately 1 x 10⁶ M⁻¹ s⁻¹ at pH 5.0 and 25°C. The high catalytic efficiency underscores the biological importance of rapidly converting these lactones to their acid forms in fungi that degrade plant biomass.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme | Source Organism | Kinetic Parameter | Value | Conditions |

|---|---|---|---|---|

| Aldonolactonase | Myceliophthora thermophila | kcat/Km | ~1 x 10⁶ M⁻¹ s⁻¹ | pH 5.0, 25°C |

Cellobionic Acid Phosphorylase (CBAP)-Mediated Phosphorolysis and Downstream Catabolism

Once this compound is hydrolyzed to cellobionic acid, the next critical metabolic step is its phosphorolysis, catalyzed by the intracellular enzyme Cellobionic Acid Phosphorylase (CBAP). This enzyme belongs to the glycoside hydrolase family 94 (GH94).

CBAP catalyzes the reversible phosphorolysis of cellobionic acid in the presence of inorganic phosphate (B84403) (Pi) to produce α-D-glucose 1-phosphate (G1P) and D-gluconic acid. This reaction is a vital link between the oxidative pathway of cellulose (B213188) degradation and the central metabolic pathways of the cell. The product G1P can directly enter glycolysis, while D-gluconic acid can be funneled into the pentose (B10789219) phosphate pathway. This phosphorolytic cleavage is energetically advantageous for the microbe as it produces a phosphorylated sugar (G1P) without the expenditure of ATP. The deletion of the CBAP gene in the fungus Neurospora crassa has been shown to cause an accumulation of cellobionic acid when grown on cellulose, confirming the enzyme's crucial in vivo function.

Table 2: Cellobionic Acid Phosphorylase (CBAP) Reaction

| Enzyme | Substrates | Products | Significance |

|---|---|---|---|

| Cellobionic Acid Phosphorylase (CBAP) | Cellobionic acid, Inorganic phosphate (Pi) | α-D-glucose 1-phosphate, D-gluconic acid | Links oxidative cellulose degradation to glycolysis and the pentose phosphate pathway. |

Interactions with Glycosyl Hydrolases, Including β-Glucosidases

This compound also interacts with other key enzymes in cellulose degradation, notably glycosyl hydrolases such as β-glucosidases. However, this interaction is often not one of efficient hydrolysis. Extracellular β-glucosidases are generally inefficient at hydrolyzing this compound due to narrow substrate preference and significant product inhibition.

Biological Roles and Molecular Signaling in Microbial Systems

Induction of Cellulolytic Enzyme Systems in Filamentous Fungi (e.g., Trichoderma reesei)

The production of cellulolytic enzymes by filamentous fungi like Trichoderma reesei is a tightly regulated, inducible process. The fungus must sense the presence of the insoluble substrate, cellulose (B213188), to initiate the synthesis of the necessary enzymes for its breakdown. Cellobiono-1,5-lactone has been identified as one of the soluble, low-molecular-weight compounds capable of inducing the expression of cellulase (B1617823) genes. frontiersin.orgnih.govvtt.finih.gov The prevailing hypothesis is that a basal level of constitutively produced cellulases on the fungal conidia acts on cellulose, releasing soluble products like cellobiose (B7769950) and this compound. usp.brnih.gov These molecules are then transported into the fungal cells, triggering a cascade of events that leads to the large-scale production of cellulases. usp.brnih.gov

Research has demonstrated that this compound is a specific inducer of key components of the cellulase system in Trichoderma reesei. Unlike broader inducers, it has been shown to specifically trigger the production of cellobiohydrolase I (CBH I), cellobiohydrolase II (CBH II), and endoglucanase I (EG I). ejpau.media.pl Notably, it does not appear to induce xylanases, indicating a higher specificity for the cellulolytic system compared to other potent inducers like sophorose. ejpau.media.pl This specificity suggests a targeted regulatory role for this compound in initiating the breakdown of cellulose.

Table 1: Cellulolytic Enzymes Induced by this compound in Trichoderma reesei

| Enzyme Class | Specific Enzyme Induced | Function in Cellulose Degradation | Reference |

| Cellobiohydrolase | Cellobiohydrolase I (CBH I / Cel7A) | Acts on the reducing and non-reducing ends of cellulose chains to release cellobiose. | ejpau.media.pl |

| Cellobiohydrolase | Cellobiohydrolase II (CBH II / Cel6A) | Acts on the non-reducing ends of cellulose chains to release cellobiose. | ejpau.media.pl |

| Endoglucanase | Endoglucanase I (EG I / Cel7B) | Randomly cleaves internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, creating new chain ends for cellobiohydrolases to act upon. | ejpau.media.pl |

Synergistic Effects with Co-Inducers (e.g., Cellobiose, Sophorose)

This compound exhibits a significant synergistic effect when combined with other known cellulase inducers, such as cellobiose and sophorose. ejpau.media.pl Studies have shown that the induction of cellobiohydrolase I is substantially higher when T. reesei is cultured with a combination of this compound and cellobiose, compared to when either compound is used alone. ejpau.media.plmicrobiologyresearch.org The level of cellulase induction achieved with this combination is comparable to that seen when T. reesei is grown with cellobiose in the presence of β-glucosidase inhibitors like δ-gluconolactone. ejpau.media.plmicrobiologyresearch.org This suggests that the synergistic effect is linked to the modulation of cellobiose metabolism.

Table 2: Synergistic Induction of Cellobiohydrolase I (CBH I) in Trichoderma reesei

| Inducer(s) | Relative CBH I Production | Proposed Rationale for Synergy | Reference |

| Cellobiose alone | Low to moderate | Cellobiose is an inducer but is also rapidly hydrolyzed by β-glucosidase. | ejpau.media.pl |

| This compound alone | Low | Poor growth substrate and inefficient inducer on its own. microbiologyresearch.org | microbiologyresearch.org |

| Cellobiose + this compound | High | This compound inhibits β-glucosidase, preventing the rapid hydrolysis of the co-inducer cellobiose and prolonging the induction signal. ejpau.media.plmicrobiologyresearch.org | ejpau.media.plmicrobiologyresearch.org |

| Cellobiose + δ-gluconolactone | High | δ-gluconolactone is a known inhibitor of β-glucosidase, leading to sustained levels of cellobiose for induction. microbiologyresearch.org | microbiologyresearch.org |

Proposed Cellular Mechanisms of Cellulase Induction

The precise mechanism by which this compound participates in cellulase induction is thought to be indirect. ejpau.media.plmicrobiologyresearch.org One prominent theory posits that its primary role is to inhibit the activity of β-glucosidase. ejpau.media.plmicrobiologyresearch.org this compound is a poor substrate (low Vmax) for the β-glucosidases of T. reesei. ejpau.media.pl By acting as a competitive inhibitor, it slows the hydrolysis of cellobiose, which is considered a natural inducer of the cellulase system. ejpau.media.plmicrobiologyresearch.orgnottingham.ac.uk This inhibition would lead to an accumulation of cellobiose within the cell, thereby amplifying and sustaining the induction signal for cellulase gene expression. ejpau.media.plmicrobiologyresearch.org

Another complementary model suggests a broader pathway where conidial-bound cellobiohydrolases perform an initial attack on the cellulose molecule, releasing both cellobiose and this compound. usp.brnih.gov These disaccharides are then taken up by the fungal mycelia to promote cellulase biosynthesis. usp.brnih.gov It is further suggested that these molecules are not the final "true" inducers themselves but are metabolized into the actual signaling molecules that interact with transcriptional regulators to activate gene expression. nih.gov

Contribution to Oxidative Cellulose Degradation Processes

Beyond its role in enzyme induction, this compound is a central intermediate in the oxidative degradation of cellulose. This pathway is an alternative and often synergistic route to the purely hydrolytic breakdown of cellulose. The formation of this compound is primarily catalyzed by the enzyme cellobiose dehydrogenase (CDH), which oxidizes the C1 position of the reducing end of cellobiose. acs.orgoup.com This reaction is a key step in lignocellulose degradation by many wood-decaying fungi. oup.com

Furthermore, research suggests that this compound and its corresponding acid, cellobionic acid, can be released directly from cellulose that already contains oxidized chain ends. microbiologyresearch.org Studies using monoclonal antibodies to block the action of cellobiohydrolases (CBH I and CBH II) showed no accumulation of oxidized cello-oligosaccharides. microbiologyresearch.org This indicates that these cellobiohydrolases release the oxidized products from pre-existing oxidized sites on the cellulose polymer, rather than a separate "cellulose-oxidizing" enzyme being responsible. microbiologyresearch.orgvulcanchem.com Once formed, this compound is unstable in aqueous environments and can be hydrolyzed, either spontaneously or by the action of specific enzymes like aldonolactonase, to form cellobionic acid. asm.org This acid can then be further metabolized by the microorganism. nih.gov

Analytical Methodologies and Characterization Techniques for Cellobiono 1,5 Lactone

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for the isolation and quantitative analysis of Cellobiono-1,5-lactone from complex biological mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Isolation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and detection of this compound. The choice of column and detector is critical for achieving optimal separation and sensitivity.

Columns and Mobile Phases: Specialized carbohydrate columns, such as the Aminex HPX-87H, are frequently used for the analysis of this compound. These columns typically operate based on ion-exclusion and size-exclusion principles. A common mobile phase is a dilute acid solution, like 5 mM sulfuric acid (H₂SO₄), which helps in maintaining the lactone form and achieving good separation from other sugars and organic acids.

Detection Methods: Refractive index (RI) detection is a common method for quantifying non-UV absorbing compounds like this compound. However, its sensitivity can be limited. Post-column derivatization with fluorescent tags can enhance detection sensitivity. shimadzu.com

Research Findings: Studies have demonstrated the use of HPLC to monitor the production of this compound in enzymatic reactions. For instance, the supernatant from cellulose (B213188) cultures can be analyzed by HPLC to identify and quantify various cellooligosaccharides, including the lactone. nih.gov In cultures of Phanerochaete chrysosporium, HPLC analysis revealed the accumulation of cellobiose (B7769950), which is a precursor to this compound. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Aminex HPX-87H | |

| Mobile Phase | 5 mM H₂SO₄ | |

| Flow Rate | 0.6 mL/min | |

| Detection | Refractive Index (RI) |

| Retention Time | ~10–12 min | |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the definitive identification and precise quantification of this compound.

Ionization Techniques: Electrospray ionization (ESI) is a commonly used technique for the analysis of polar molecules like this compound. asm.org Negative ionization mode is often preferred for lactones, and the compound can be detected as the deprotonated molecule [M-H]⁻. Another approach involves atmospheric pressure chemical ionization (APCI), where post-column solvent addition can promote the formation of chloride ion adducts ([M+Cl]⁻), leading to stable ion detection. shimadzu.com

Mass Analysis: High-resolution mass spectrometers, such as LTQ Orbitrap XL, provide accurate mass measurements, which are crucial for confirming the elemental composition of the detected ions. asm.org This capability allows for the differentiation of this compound from its isomer, cellobionic acid, and other structurally similar compounds.

Research Findings: Researchers have successfully used LC-MS to identify this compound as a product of cellobiose oxidation by cellobiose dehydrogenase (CDH). For example, ESI-TOF MS was used to confirm the conversion of cellobiose to this compound under aerobic conditions. rsc.org Furthermore, LC-MS has been employed to analyze protein samples and identify enzymes involved in the metabolism of this compound. asm.org

Table 2: LC-MS Parameters for this compound Identification

| Parameter | Details | Source |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | |

| Detected Ion | [M-H]⁻ | |

| m/z Value | ~385.3 (for [M+Cl]⁻, a common adduct) |

| Mass Spectrometer | LTQ Orbitrap XL Hybrid | asm.org |

Enzymatic Assays for Activity and Concentration Determination

Enzymatic assays offer a functional approach to determine the concentration and biological activity of this compound. These assays are typically based on the specific enzymatic conversion of the lactone and the subsequent measurement of a product.

Lactonase Activity Assays: The activity of lactonases, enzymes that hydrolyze this compound to cellobionic acid, can be measured using a colorimetric method described by Hestrin. asm.org This assay involves quenching the enzymatic reaction with alkaline hydroxylamine (B1172632) to form a hydroxamate, which then reacts with ferric chloride to produce a colored complex that can be quantified spectrophotometrically at 540 nm. asm.org

Coupled Enzyme Assays: The concentration of this compound can be determined by coupling its degradation to other enzymatic reactions. For example, the activity of cellobiose dehydrogenase (CDH), which produces this compound, can be assayed by monitoring the reduction of an electron acceptor like 2,6-dichlorophenolindophenol (DCIP) or cytochrome c. nih.govacs.org The rate of reduction is proportional to the rate of lactone formation.

Research Findings: An extracellular aldonolactonase from Myceliophthora thermophila has been characterized, which catalyzes the hydrolysis of Cellobiono-δ-lactone with a high second-order rate constant. asm.org The substrate specificity of this enzyme was determined, showing its high activity towards hexose (B10828440) δ-lactones like glucono-δ-lactone and cellobiono-δ-lactone. asm.org

Table 3: Kinetic Parameters of M. thermophila Lactonase

| Substrate | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|

| Glucono-δ-lactone | ~6 x 10⁵ | asm.org |

| Cellobiono-δ-lactone | ~1 x 10⁶ | asm.org |

Spectroscopic Techniques for Structural Elucidation of this compound and its Analogs

Spectroscopic methods are indispensable for the detailed structural characterization of this compound and its analogs. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the complete structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the β-1,4-glycosidic linkage and the lactone ring structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl group (C=O) in the lactone ring. Other characteristic bands for hydroxyl (O-H) and C-O stretching vibrations would also be present.

Research Findings: While specific detailed spectroscopic data for this compound is found within broader studies, the characterization of similar compounds is well-documented. For example, related compounds have been characterized using a combination of NMR, IR, and GC-MS. researchgate.net The synthesis of reaction products from related sugars has been confirmed by NMR spectral measurements. nih.gov

Advanced Research Applications of Cellobiono 1,5 Lactone Non Clinical

Biotechnological Applications in Lignocellulosic Biomass Conversion

The conversion of lignocellulosic biomass into valuable products is a cornerstone of modern biotechnology. Cellobiono-1,5-lactone is intrinsically involved in these processes, particularly in the enzymatic breakdown of cellulose (B213188) into fermentable sugars.

Enhancement of Biofuel Production Pathways

This compound is a key intermediate in the enzymatic conversion of lignocellulosic biomass into biofuels. The oxidation of cellobiose (B7769950) to this compound is a critical step in the degradation of cellulose into simpler sugars that can be fermented to produce ethanol (B145695) and other biofuels. acs.org Research has focused on engineering metabolic pathways in microorganisms like Saccharomyces cerevisiae. By expressing enzymes such as cellobiose dehydrogenase (CDH) and cellobiono-lactone phosphorylase, cellobiose can be converted to this compound and subsequently phosphorylated to glucose-1-phosphate, which then enters the glycolytic pathway for biofuel production.

The enzyme cellobiose dehydrogenase (CDH), crucial for this conversion, oxidizes cellobiose at the C1 position to form this compound. acs.orgacs.org This hemoflavoenzyme's unique electron transfer mechanism is vital for lignocellulose degradation and shows significant potential for biofuel applications. acs.org

Strategies for Efficient Fermentable Sugar Release

Efficient release of fermentable sugars from lignocellulosic biomass is a major goal in biotechnology. This compound plays a role in the synergistic action of enzymes that break down cellulose. The action of cellobiohydrolases on cellulose can release this compound, indicating that oxidized chain termini are naturally present in cellulose. vulcanchem.com

Enzymes Involved in this compound Metabolism and their Significance

| Enzyme | Organism Source (Example) | Role in Relation to this compound | Significance in Biotechnology |

|---|---|---|---|

| Cellobiose Dehydrogenase (CDH) | Phanerochaete chrysosporium, Podospora anserina | Catalyzes the oxidation of cellobiose to this compound. acs.orgnzytech.com | Key enzyme in biofuel production pathways and bioelectrochemical applications. acs.org |

| β-glucosidase | Trichoderma reesei | Can be inhibited by this compound. vulcanchem.comresearchgate.net | Understanding its interaction with the lactone is crucial for optimizing cellulose hydrolysis. vulcanchem.com |

| Aldonolactonase | Myceliophthora thermophila | Efficiently hydrolyzes this compound to cellobionic acid. vulcanchem.com | Can be used to overcome product inhibition in biomass conversion processes. vulcanchem.com |

| Cellobiohydrolases (e.g., CBH I) | Trichoderma reesei | Releases this compound from cellulose chains. Can be inhibited by the lactone. vulcanchem.comresearchgate.net | Highlights the natural occurrence of oxidized cellulose and informs strategies to enhance enzymatic degradation. vulcanchem.com |

Bioremediation and Environmental Applications

This compound and the enzymes involved in its metabolism have shown potential in environmental remediation efforts.

Role as an Electron Donor in Microbial Degradation of Pollutants

In bioremediation, the ability of microorganisms to degrade pollutants is often dependent on the availability of electron donors. gdut.edu.cn this compound can serve as an electron source in these processes. The enzyme cellobiose dehydrogenase (CDH), which produces this compound, can facilitate the microbial degradation of environmental contaminants by acting as an electron donor. frontiersin.org This is particularly relevant for the breakdown of recalcitrant compounds in contaminated soils and water.

Engineered Enzyme Systems for Environmental Cleanup

Engineered enzyme systems involving CDH are being explored for environmental cleanup. CDH's ability to reduce various electron acceptors, including quinones, makes it suitable for detoxifying certain pollutants. acs.org For instance, CDH has been implicated in the reduction of quinones, which are common intermediates in the degradation of aromatic pollutants. environmentaljournal.org Research is ongoing to develop robust, immobilized enzyme systems that can be applied in real-world environmental cleanup scenarios.

Development of Enzyme Bioelectronics and Biosensors

The unique electrochemical properties of enzymes that interact with this compound, particularly cellobiose dehydrogenase (CDH), have paved the way for their use in bioelectronics.

CDH is a prime candidate for the development of third-generation biosensors due to its ability to facilitate direct electron transfer (DET) between the enzyme and an electrode surface. researchgate.net This eliminates the need for a mediator, simplifying sensor design and improving performance. The enzyme's dehydrogenase domain oxidizes substrates like cellobiose and lactose (B1674315) to their corresponding lactones, including this compound, while transferring electrons to the electrode. acs.orgmdpi.com

These biosensors have potential applications in various fields, including monitoring lactose in the dairy industry and glucose for clinical diagnostics. acs.orgmdpi.com The development of lactose biosensors based on CDH has been reported, demonstrating sensitivities in the micromolar range. mdpi.com Furthermore, engineering efforts are underway to enhance the stability and efficiency of CDH for long-term use in continuous biosensors and biofuel cells. acs.org

Research Findings on this compound and Related Enzymes in Bioelectronics

| Application | Key Enzyme | Principle | Reported Findings/Potential |

|---|---|---|---|

| Lactose Biosensor | Cellobiose Dehydrogenase (CDH) | Direct electron transfer upon oxidation of lactose to lactobiono-1,5-lactone. mdpi.comgoogle.com | Sensitivities of 9.8–11 µA mM⁻¹ cm⁻² with linear detection ranges of 1–150 µM have been reported. mdpi.com |

| Glucose Biosensor | Cellobiose Dehydrogenase (CDH) | Although having a lower affinity for glucose, the linear response over certain concentrations is sufficient for direct blood glucose measurement. acs.org | CDH from certain fungal species shows promise for this application. |

| Biofuel Cells | Cellobiose Dehydrogenase (CDH) | Acts as an electron transfer mediator, oxidizing biomass-derived sugars. | Optimization of immobilization techniques has shown significant potential for clean energy technologies. acs.org |

Integration into Electrochemical Sensing Platforms

Electrochemical sensing platforms offer a rapid, sensitive, and often portable means of detecting a wide range of analytes. mdpi.comumdmsal.com this compound plays a crucial role in the development of these platforms, primarily through its connection with the enzyme cellobiose dehydrogenase (CDH). CDH catalyzes the oxidation of cellobiose to this compound. wikipedia.orgacs.org This enzymatic reaction can be harnessed in biosensors.

CDH is particularly suited for bioelectrocatalysis as it can undergo both mediated electron transfer (MET) and direct electron transfer (DET) with electrodes. wikipedia.org In a DET-based sensor, the electrons generated from the oxidation of cellobiose are directly transferred from the enzyme's active site to the electrode surface, generating a measurable current that correlates with the analyte concentration. The formation of this compound is an integral part of this electron transfer chain. mdpi.com Researchers have demonstrated DET for the dehydrogenase domain of CDH on modified gold electrodes. mdpi.com

Design of Carbohydrate-Specific Biosensors

The substrate specificity of CDH, the enzyme that produces this compound, is central to the design of carbohydrate-specific biosensors. wikipedia.orggoogle.com CDH exhibits a high affinity for β-(1→4)-linked disaccharides like cellobiose and lactose. wikipedia.orgacs.org This specificity allows for the development of biosensors capable of detecting these sugars in various matrices.

For instance, CDH-based biosensors have been developed for the quantification of lactose in dairy products. acs.org In these sensors, the enzymatic oxidation of lactose to lactobiono-1,5-lactone (an analog of this compound) by CDH generates an electrochemical signal. google.com The generation of protons during this reaction can cause a change in pH, which can also be measured and correlated to the lactose concentration. google.com The high catalytic efficiency of CDH for these disaccharides compared to monosaccharides enhances the selectivity of these biosensors. wikipedia.org

| Substrate | Enzyme | Product | Application |

| Cellobiose | Cellobiose Dehydrogenase (CDH) | This compound | Lignocellulose degradation monitoring, Biofuel research |

| Lactose | Cellobiose Dehydrogenase (CDH) | Lactobiono-1,5-lactone | Lactose detection in dairy products |

| Glucose | Glucose Oxidase | D-glucono-1,5-lactone | Glucose monitoring |

Industrial Applications in Textile Processing (e.g., Enzymatic Bleaching)

In the textile industry, there is a growing demand for more environmentally friendly processes. Enzymatic bleaching has emerged as a promising alternative to traditional chemical-based methods. This compound is indirectly involved in this application through the action of enzymes like glucose oxidase. iiste.org

The principle of enzymatic bleaching often relies on the in-situ generation of hydrogen peroxide (H₂O₂), the bleaching agent. Glucose oxidase catalyzes the oxidation of glucose to D-glucono-1,5-lactone and hydrogen peroxide. iiste.org While not directly using this compound, this process mirrors the oxidation reaction that produces it. Research has shown that hydrogen peroxide generated through this enzymatic route can be sufficient for effective bleaching. iiste.org The whiteness index achieved with enzymatic treatment is comparable to conventional methods, demonstrating its potential as a greener alternative. iiste.org

Design and Synthesis of Enzyme Inhibitors and Mechanistic Probes

Understanding enzyme mechanisms is fundamental to drug design and biotechnology. This compound and its analogs serve as valuable tools for studying the active sites and reaction mechanisms of carbohydrate-processing enzymes.

Cellobiono-1,5-lactam and Related Analogs as Enzyme Inhibitors

Cellobiono-1,5-lactam, an analog of this compound where the endocyclic oxygen of the lactone ring is replaced by a nitrogen atom, has been instrumental as an enzyme inhibitor. This compound has been used to probe the active site of cellobiose dehydrogenase. nih.gov The crystal structure of the enzyme's dehydrogenase domain in complex with Cellobiono-1,5-lactam has provided significant insights into the enzyme's catalytic mechanism. nih.gov

Another related analog, 5-amino-5-deoxy-cellobiono-1,5-lactam, has been used as an inhibitor to study the structure of glucooligosaccharide oxidase. nih.gov These inhibitor-enzyme complex structures are crucial for understanding how the enzyme binds its substrate and catalyzes the oxidation reaction. nih.govresearchgate.net

Structure-Activity Relationship Studies for Inhibitor Design

The study of how chemical structure relates to biological activity is a cornerstone of inhibitor design. By synthesizing and testing a series of analogs related to this compound, researchers can map the specific interactions between an inhibitor and an enzyme's active site. For example, the structural analysis of cellobiose dehydrogenase with the bound inhibitor Cellobiono-1,5-lactam revealed key amino acid residues, such as His-689 and Asn-732, that interact with the inhibitor. nih.gov

This information is invaluable for the rational design of more potent and specific inhibitors. Understanding these structure-activity relationships allows for the targeted modification of inhibitor scaffolds to improve their binding affinity and selectivity for a particular enzyme, which is a critical aspect in the development of new therapeutic agents and biochemical tools. mdpi.com

Structural Biology and Computational Studies of Cellobiono 1,5 Lactone Interactions

X-ray Crystallography of Enzyme-Cellobiono-1,5-lactone/Analog Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of enzymes in complex with cellobiono-1,5-lactone or its analogs. These studies offer a static yet detailed snapshot of the molecular recognition process.

Insights into Active Site Geometry and Substrate Binding

Crystallographic studies have elucidated the precise geometry of enzyme active sites, revealing the network of interactions that stabilize the binding of this compound. For instance, the crystal structure of the dehydrogenase fragment (DHcdh) of Phanerochaete chrysosporium's cellobiose (B7769950) dehydrogenase (CDH) bound to the inhibitor cellobiono-1,5-lactam was determined at a high resolution of 1.8 Å. nih.gov This structure showed that the lactam's C1 atom is a mere 2.9 Å from the N5 atom of the flavin cofactor, supporting a mechanism involving hydride transfer. nih.gov The lactam's O1 atom forms critical interactions with the side chains of His-689 and Asn-732. nih.gov

Similarly, the structure of cellobionic acid phosphorylase (CBAP) from Saccharophagus degradans complexed with cellobionic acid (the hydrolyzed form of the lactone) and other ligands has been resolved. nih.gov In the active site, the carboxylate group of the ligand is recognized by positively charged residues, namely Arg-609 and Lys-613, with an additional contribution from Gln-190 of the adjacent protein subunit. nih.gov Hydrogen bonds are also formed between the ligand's hydroxyl groups and residues such as Lys-613, Glu-619, Asp-472, Tyr-624, and Asn-672. nih.gov

Docking studies based on the crystal structure of the P. chrysosporium DHcdh suggest that the enzyme discriminates against glucose by favoring interactions with the non-reducing end of cellobiose. nih.gov The active site is located in a substrate-binding subdomain characterized by a seven-stranded β-sheet and six helices. nih.govresearchgate.net

| Enzyme | Organism | Ligand/Analog | Interacting Residues | Key Interactions | Reference |

|---|---|---|---|---|---|

| Cellobiose Dehydrogenase (DHcdh) | Phanerochaete chrysosporium | Cellobiono-1,5-lactam | His-689, Asn-732 | Interaction with lactam O1, positioning for hydride transfer | nih.gov |

| Cellobionic Acid Phosphorylase (CBAP) | Saccharophagus degradans | Cellobionic Acid | Arg-609, Lys-613, Gln-190 (from dimer) | Recognition of the carboxylate group | nih.gov |

| Cellobionic Acid Phosphorylase (CBAP) | Saccharophagus degradans | Cellobionic Acid | Lys-613, Glu-619, Asp-472, Tyr-624, Asn-672 | Hydrogen bonding with hydroxyl groups | nih.gov |

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations complement experimental data by providing dynamic insights into ligand binding, interaction energies, and conformational changes.

Prediction of Binding Modes and Interaction Energies

Molecular docking is widely used to predict the preferred orientation of a ligand when bound to a protein. nih.gov For this compound, docking simulations can be performed using software like AutoDock Vina to model its binding to the active sites of enzymes like CBAP or CDH. These predictions can then be validated through site-directed mutagenesis experiments.

Binding free energy calculations can further quantify the strength of the interaction. nih.gov For instance, MD simulations can be used to study the binding of cellobiose to cellobiohydrolases, revealing high-affinity binding that can lead to product inhibition. nih.gov Such studies have shown that while mutations in the product binding site can reduce interactions, they may also disrupt the structural integrity of the enzyme. nih.gov

Simulation of Conformational Dynamics and Electron Transfer

MD simulations are particularly powerful for studying the dynamic nature of enzyme-ligand complexes. nih.gov They allow researchers to observe conformational dynamics that are often averaged out in experimental structures. frontiersin.org In the context of CDH, MD simulations have been used to investigate the large-scale conformational changes required for electron transfer. nih.gov The enzyme must transition to an open conformation to facilitate interaction with its redox partners. nih.gov

Simulations can also shed light on the electron transfer pathway itself. Studies on CDH have proposed a catalytic cycle that involves the initial two-electron oxidation of cellobiose to this compound, followed by two separate one-electron intramolecular transfer steps from the FAD cofactor in the DH domain to the heme cofactor in the CYT domain. researchgate.netrsc.orgacs.org MD simulations, combined with structural models, can pinpoint the roles of specific amino acid residues, such as Arg-698 and Met-309 in Myriococcum thermophilum CDH, in mediating domain interactions and the efficiency of interdomain electron transfer. researchgate.net

| System/Enzyme | Computational Method | Key Findings | Reference |

|---|---|---|---|

| This compound with CBAP/CDH | Molecular Docking (e.g., AutoDock Vina) | Prediction of binding modes in the active site. | |

| Cellobiose with Trichoderma reesei Cel7A | Molecular Dynamics | High-affinity binding in the product site leads to inhibition; mutations can reduce binding but may affect structural integrity. | nih.gov |

| Cytochrome P450 Reductase (CYPOR) | Molecular Dynamics | Investigated the stability and large conformational changes associated with the "open" state required for electron transfer. | nih.gov |

| Myriococcum thermophilum CDH | Molecular Dynamics & Structural Modeling | Identified key residues (R698, M309) crucial for domain interaction and efficient interdomain electron transfer. | researchgate.net |

Q & A

Q. What enzymatic pathways are involved in the synthesis of cellobiono-1,5-lactone (CbL), and how can researchers validate these pathways experimentally?

CbL is synthesized via the oxidation of cellobiose by cellobiose dehydrogenase (CDH) in oxidative cellulose degradation systems. To validate this pathway:

- Enzyme Activity Assays : Measure CDH activity using UV-Vis spectroscopy to track NADH/NAD+ redox changes (λ = 340 nm) during cellobiose oxidation .

- Product Identification : Use LC-MS (Liquid Chromatography-Mass Spectrometry) to detect CbL (m/z ~ 385.3 for [M-H]⁻) and distinguish it from intermediates like cellobionic acid (CbA) .

- Inhibition Studies : Confirm specificity by adding β-glucosidase inhibitors (e.g., nojirimycin) to rule out hydrolysis of CbL by contaminating enzymes .

Q. How can researchers detect and quantify CbL in complex microbial or enzymatic reaction mixtures?

- Chromatographic Methods :

- HPLC : Use a carbohydrate column (e.g., Aminex HPX-87H) with refractive index detection. Elute with 5 mM H₂SO₄ at 0.6 mL/min, retention time ~10–12 min .

- LC-MS : Employ negative ionization mode for lactones; calibrate with synthetic CbL standards .

Q. What are the key challenges in maintaining CbL stability during in vitro experiments, and how can they be mitigated?

- pH Sensitivity : CbL hydrolyzes spontaneously in aqueous solutions above pH 6.0. Use buffers like citrate (pH 4.0–5.5) to stabilize lactone rings .

- Temperature Control : Store reaction mixtures at 4°C and avoid prolonged incubation at >30°C.

- Contamination Checks : Monitor β-glucosidase activity in enzyme preparations using p-nitrophenyl-β-D-glucoside assays to prevent unintended CbL hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in CbL-enzyme complexes?

- Crystallization : Co-crystallize CbL with enzymes like CBAP or CDH using hanging-drop vapor diffusion (e.g., 20% PEG 3350, 0.2 M ammonium sulfate) .

- Data Refinement : Apply maximum-likelihood methods (e.g., REFMAC) to refine electron density maps, accounting for phase errors and anisotropic B-factors .

- Docking Simulations : Use software like AutoDock Vina to model CbL binding to active sites, validating with mutagenesis (e.g., R178A in scyllo-inositol dehydrogenase) .

Q. What experimental strategies can address contradictions in CbL’s role in cellulolytic vs. non-cellulolytic microbial systems?

- Comparative Proteomics : Profile extracellular enzymes in cellulolytic (e.g., Xanthomonas campestris) vs. non-cellulolytic microbes using 2D gel electrophoresis or LC-MS/MS to identify CbL-associated pathways .

- Metabolite Tracing : Use ¹³C-labeled cellobiose to track CbL flux via NMR or isotope-ratio mass spectrometry in diverse microbial consortia .

- Gene Knockout Studies : Disrupt cbap or cdh genes to assess CbL accumulation and cellulose degradation efficiency .

Q. How can researchers optimize the integration of CbL into metabolic engineering frameworks for biofuel production?

- Pathway Engineering : Express CDH and CBAP in Saccharomyces cerevisiae to convert cellobiose to CbL, then phosphorylate it into glucose-1-phosphate for glycolysis .

- Kinetic Modeling : Use tools like COPASI to simulate CbL turnover rates, balancing lactone stability vs. enzymatic activity .

- Co-factor Recycling : Engineer NAD+ regeneration systems (e.g., glucose dehydrogenase coupling) to sustain CDH activity in continuous reactors .

Methodological Best Practices

Q. What criteria should guide the selection of analytical techniques for CbL in heterogeneous biomass samples?

- Sensitivity vs. Specificity : Prioritize LC-MS for low-abundance CbL (<1 µM) or HPLC for high-throughput screening.

- Matrix Complexity : Pre-treat samples with solid-phase extraction (C18 columns) to remove lignin-derived phenolics that interfere with detection .

- Quantitative Standards : Synthesize deuterated CbL (e.g., D₃-CbL) as internal standards for absolute quantification .

Q. How should researchers design experiments to ensure reproducibility in CbL-related studies?

- Documentation : Follow Beilstein Journal guidelines: report buffer compositions, enzyme sources (e.g., recombinant vs. native), and purity assays (≥95% by SDS-PAGE) .

- Control Experiments : Include negative controls (heat-inactivated enzymes) and positive controls (commercial CbL) in all assays .

- Data Sharing : Deposit raw crystallography data (e.g., PDB ID 6KTK) and LC-MS spectra in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.